Cas no 1217783-07-7 (Fmoc-5,5-Dimethyl-D-norleucine)

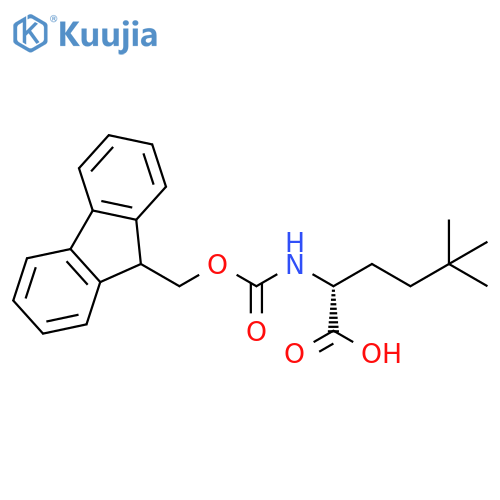

1217783-07-7 structure

商品名:Fmoc-5,5-Dimethyl-D-norleucine

CAS番号:1217783-07-7

MF:C23H27NO4

メガワット:381.46478676796

CID:5148526

Fmoc-5,5-Dimethyl-D-norleucine 化学的及び物理的性質

名前と識別子

-

- N-Fmoc-5,5-dimethyl-D-norleucine

- D-Norleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5,5-dimethyl-

- Fmoc-5,5-dimethyl-D-norleucine

- Fmoc-5,5-Dimethyl-D-norleucine

-

- インチ: 1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m1/s1

- InChIKey: GVUXGAUXGMHUSZ-HXUWFJFHSA-N

- ほほえんだ: C(O)(=O)[C@@H](CCC(C)(C)C)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

Fmoc-5,5-Dimethyl-D-norleucine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | F80849-0.1/G |

N-FMOC-5,5-DIMETHYL-D-NORLEUCINE |

1217783-07-7 | 95% | 0.1/G |

$270 | 2023-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1542003-250mg |

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid |

1217783-07-7 | 98% | 250mg |

¥3805.00 | 2024-08-09 | |

| Aaron | AR01V49F-250mg |

N-Fmoc-5,5-dimethyl-D-norleucine |

1217783-07-7 | 9798% | 250mg |

$318.00 | 2025-02-13 | |

| AstaTech | F80849-1/G |

N-FMOC-5,5-DIMETHYL-D-NORLEUCINE |

1217783-07-7 | 95% | 1/G |

$1078 | 2023-02-24 | |

| AstaTech | F80849-0.25/G |

N-FMOC-5,5-DIMETHYL-D-NORLEUCINE |

1217783-07-7 | 95% | 0.25/G |

$539 | 2023-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1542003-1g |

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid |

1217783-07-7 | 98% | 1g |

¥8862.00 | 2024-08-09 | |

| abcr | AB597243-1g |

Fmoc-5,5-dimethyl-D-norleucine; . |

1217783-07-7 | 1g |

€488.30 | 2024-07-19 | ||

| Aaron | AR01V49F-1g |

N-Fmoc-5,5-dimethyl-D-norleucine |

1217783-07-7 | 9798% | 1g |

$734.00 | 2025-02-13 | |

| abcr | AB597243-5g |

Fmoc-5,5-dimethyl-D-norleucine; . |

1217783-07-7 | 5g |

€1554.60 | 2024-07-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1542003-500mg |

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid |

1217783-07-7 | 98% | 500mg |

¥6406.00 | 2024-08-09 |

Fmoc-5,5-Dimethyl-D-norleucine 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1217783-07-7 (Fmoc-5,5-Dimethyl-D-norleucine) 関連製品

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1217783-07-7)Fmoc-5,5-Dimethyl-D-norleucine

清らかである:99%

はかる:1g

価格 ($):661